Mechanistic Differentiation: Tasidotin Spares Microtubule Plus-End Growth Rate Unlike Cemadotin
Tasidotin, at concentrations up to 10 μM, does not inhibit the plus-end growth rate of purified microtubules, a property that distinguishes it from the closely related dolastatin-15 analog cemadotin. All other microtubule-targeted drugs examined to date that can depolymerize microtubules—including cemadotin—reduce the plus-end growth rate [1]. Instead, tasidotin suppresses the shortening rate by 53% (from 28.4 to 13.3 μm/min at 10 μM) and reduces catastrophe frequency [1]. This unique pharmacodynamic signature translates to mitotic inhibition without detectable effects on spindle microtubule polymer mass (mitosis IC50 = 72 nM in MCF7/GFP cells) [1].
| Evidence Dimension | Microtubule plus-end growth rate inhibition |
|---|---|
| Target Compound Data | Tasidotin: No inhibition of plus-end growth rate at 5–10 μM; 53% suppression of shortening rate at 10 μM |
| Comparator Or Baseline | Cemadotin (and all other depolymerizing microtubule-targeted drugs): Inhibit plus-end growth rate |
| Quantified Difference | Qualitative mechanistic divergence—growth rate spared by tasidotin, inhibited by cemadotin |
| Conditions | In vitro microtubule dynamics assay using purified bovine brain tubulin, video-enhanced differential interference contrast microscopy |
Why This Matters
This mechanistic distinction allows tasidotin to suppress mitosis without collapsing the microtubule network, potentially reducing neurotoxicity associated with growth-rate inhibition by vinca alkaloids and cemadotin.
- [1] Ray A, Okouneva T, Manna T, Miller HP, Schmid S, Arthaud L, Luduena R, Jordan MA, Wilson L. Mechanism of action of the microtubule-targeted antimitotic depsipeptide tasidotin (formerly ILX651) and its major metabolite tasidotin C-carboxylate. Cancer Res. 2007 Apr 15;67(8):3767-76. View Source
